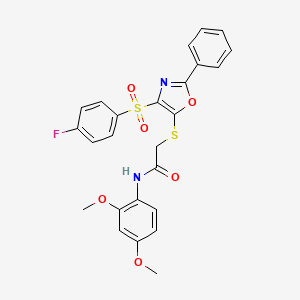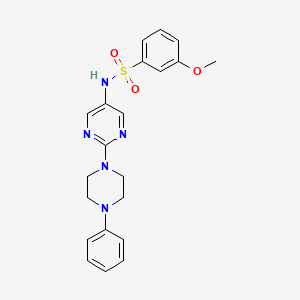
N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific phenols with chloroacetyl chloride or dichloroacetyl chloride in the presence of an organic solvent and a base, such as anhydrous potassium carbonate. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide under optimized conditions, resulting in a 75% yield . This suggests that a similar approach could be used for the synthesis of "N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide," possibly involving the reaction of a dimethoxyphenyl derivative with an appropriately substituted chloroacetamide or dichloroacetamide compound.
Molecular Structure Analysis
The structure of organic compounds is typically characterized using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and sometimes X-ray crystallography. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis . Similarly, the molecular structure of "N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide" would likely be elucidated using these techniques to confirm the identity and purity of the synthesized compound.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. The presence of dimethoxy groups suggests increased solubility in organic solvents compared to phenols without such substituents. The fluorophenylsulfonyl group could add to the compound's acidity and reactivity due to the electron-withdrawing nature of the fluorine atom. The crystal structure analysis, as performed for N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide , would provide precise information on the compound's solid-state properties, such as lattice parameters and molecular packing, which are important for understanding its stability and reactivity.
Scientific Research Applications
Synthesis and Structural Characterization
The compound N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is part of a family of compounds with notable biological activities. A novel series of compounds including this structure have been synthesized and characterized using spectroscopic methods such as IR, 1H NMR, and 13C NMR. The structural elucidation of these compounds opens doors to understanding their potential applications in various scientific fields, particularly in medical and pharmaceutical research. One such compound, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, demonstrated significant activity against certain cancer cell lines, highlighting its potential as a lead compound in anticancer drug development (Zyabrev et al., 2022).
Anticancer Activity
The compound has been associated with notable anticancer activities. It exhibited the highest activity against specific cancer cell lines in the CNS Cancer subpanel, particularly in Glioblastoma and Gliosarcoma, exerting a cytostatic effect. Such findings suggest its potential as a therapeutic agent against certain types of cancer, warranting further in-depth studies to explore its mechanisms of action and therapeutic efficacy (Zyabrev et al., 2022).
Chemical Structure Analysis
The compound is also a part of studies focusing on the chemical structure analysis and potential applications of various derivatives. X-ray powder diffraction has been used to characterize new derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including similar compounds. These studies provide foundational knowledge about the crystal structures and physical properties of these compounds, which is crucial for their potential applications in fields like agriculture as pesticides or in medicine as pharmacological agents (Olszewska et al., 2008).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S2/c1-32-18-10-13-20(21(14-18)33-2)27-22(29)15-35-25-24(28-23(34-25)16-6-4-3-5-7-16)36(30,31)19-11-8-17(26)9-12-19/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUZYBCOUUNXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)
![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)





![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane](/img/structure/B2501372.png)

![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)